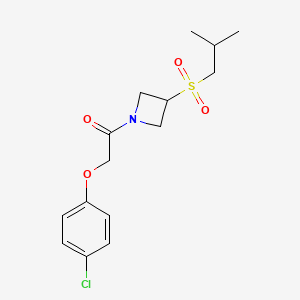
N-(3-acetylphenyl)-4-(decyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-4-(decyloxy)benzamide is a compound that falls within the class of benzamide derivatives. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, offering insights into the potential properties and behaviors of this compound. These benzamide derivatives exhibit a range of properties, including crystal structures, colorimetric sensing abilities, antioxidant activities, and biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions or condensation of amines with acyl chlorides or anhydrides in various solvents. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . Similarly, N-(3-hydroxyphenyl) benzamide and its derivatives were synthesized by condensation of amines with benzoyl chloride in an aqueous medium . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system . Similarly, the crystal structure of other benzamide derivatives was determined, providing insights into their molecular conformations and stabilization by various intermolecular interactions .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing of anions, as demonstrated by a derivative that changes color in response to fluoride anions . Additionally, the antioxidant properties of these compounds can be determined using assays like the DPPH free radical scavenging test .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be explored through experimental techniques and theoretical calculations. IR spectroscopy, NMR analyses, and DFT calculations are used to study molecular geometry, vibrational frequencies, and electronic properties . The molecular electrostatic potential (MEP) surface maps and PES scans can estimate the chemical reactivity of the molecules . Furthermore, the biological activities of these compounds are evaluated through enzyme inhibition assays .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
N-(3-Acetylphenyl)-4-(Decyloxy)benzamide and its related compounds have shown potential in anticonvulsant applications. For instance, a study by Robertson et al. (1987) discovered that similar compounds effectively antagonized seizures in animal models. They also explored the modification of these compounds to enhance their potency and duration of action in the body.
Pharmacokinetics
The pharmacokinetics of related benzamide compounds, including their absorption, distribution, metabolism, and excretion, have been the subject of research. Dockens et al. (1987) developed a method for determining serum and urine concentrations of such compounds, which is crucial for understanding their behavior in the body.
Chemical Synthesis and Structure Analysis
The chemical synthesis and structural analysis of benzamide compounds have been extensively studied. For example, Browne et al. (1981) and Browne et al. (1981) focused on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, a key step in synthesizing various pharmacologically active compounds.
Antitubercular Activity
The antitubercular activity of benzamide derivatives has also been investigated. Nimbalkar et al. (2018) synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide and evaluated their activity against Mycobacterium tuberculosis.
Antineoplastic Properties
The antineoplastic properties of certain benzamide derivatives have been examined. Zhang et al. (2011) studied the metabolism and disposition of a novel antineoplastic benzamide in rats, providing insights into its potential use in cancer therapy.
Antifungal Activity
The antifungal activity of some N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides was explored by Saeed et al. (2008), highlighting the potential of benzamide derivatives in treating fungal infections.
Miscellaneous Applications
Other applications of benzamide derivatives in scientific research include their use in studying mitosis inhibition, as investigated by Merlin et al. (1987), and their role in inhibiting nuclear ADP-ribosyltransferase, studied by Jones et al. (1988).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-4-decoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3/c1-3-4-5-6-7-8-9-10-18-29-24-16-14-21(15-17-24)25(28)26-23-13-11-12-22(19-23)20(2)27/h11-17,19H,3-10,18H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNVZRBOQARDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
292644-24-7 |
Source


|
| Record name | N-(3-ACETYLPHENYL)-4-(DECYLOXY)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)
![3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3017129.png)




![2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B3017138.png)
![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)
![5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B3017144.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)

